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Compound of Interest

Compound Name: 2-(Benzyloxy)acetamide

CAS No.: 5774-77-6

Cat. No.: B2937700 Get Quote

Executive Summary
This guide provides an in-depth structural analysis of 2-(Benzyloxy)acetamide (CAS: 5774-

77-6), a critical pharmacophore in the development of anticonvulsants and H2 receptor

inhibitors. Unlike its rigid analog 2-phenoxyacetamide, the benzyloxy variant introduces a

methylene "hinge" (

) between the phenyl ring and the ether oxygen. This guide compares the crystallographic
implications of this flexibility, analyzing how it alters hydrogen bonding networks, packing
efficiency, and bioavailability profiles in drug design.

Chemical Identity & Relevance[1][2][3][4][5]
IUPAC Name: 2-(Benzyloxy)acetamide

Synonyms: O-Benzylglycolamide; 2-(Phenylmethoxy)acetamide

Molecular Formula:

Core Application: Precursor for Lacosamide-type anticonvulsants; linker motif in fragment-

based drug discovery (FBDD).
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To ensure reproducible crystallographic data, we recommend the Ammonolysis Route over the

direct Williamson ether synthesis. The latter often yields residual sodium salts that interfere

with high-quality single-crystal growth.

Synthesis Workflow (Ammonolysis)
This protocol minimizes side reactions and yields high-purity amide suitable for X-ray

diffraction.

Reagents:

Ethyl 2-(benzyloxy)acetate (Precursor)

Ammonia (7N in Methanol)

Solvent: Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

Dissolution: Dissolve 10.0 mmol of ethyl 2-(benzyloxy)acetate in 20 mL of anhydrous

methanol in a pressure-rated reaction vial.

Ammonolysis: Add 30 mL of 7N ammonia in methanol. Seal the vial and stir at room

temperature for 24 hours. (Note: Heating is unnecessary and may cause discoloration).

Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The ester spot (

) should disappear, replaced by the amide spot (

).

Work-up: Concentrate the mixture in vacuo to remove methanol and excess ammonia. The

residue will solidify.

Purification: Recrystallize from minimal hot Ethyl Acetate, adding Hexane dropwise until

turbidity is observed. Cool slowly to 4°C.

Crystallization for X-ray Diffraction
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Method: Slow Evaporation.

Solvent System: Ethyl Acetate : Hexane (3:1 v/v).

Conditions: Dissolve 20 mg of purified amide in 2 mL of solvent. Filter through a 0.45 µm

PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave

undisturbed at 20°C for 3-5 days.

Crystal Morphology: Colorless needles or plates.

Workflow Diagram (Graphviz)
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Figure 1: Optimized workflow for the synthesis and crystallization of 2-(Benzyloxy)acetamide.

Comparative Structural Analysis
The crystallographic value of 2-(benzyloxy)acetamide is best understood by comparing it to its

structural analogs. The presence of the benzyloxy group fundamentally alters the packing

landscape compared to the phenoxy group.

The "Hinge" Effect
2-Phenoxyacetamide: The oxygen is directly bonded to the phenyl ring (

). Electronic conjugation forces the

bond to be planar, restricting conformational freedom.

2-(Benzyloxy)acetamide: The insertion of a methylene group (

) breaks this conjugation. This acts as a "hinge," allowing the phenyl ring to rotate freely
relative to the amide plane.
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Result: The crystal lattice must accommodate this extra degree of freedom, often resulting

in lower melting points and lower lattice energy compared to the phenoxy analog.

Hydrogen Bonding Motifs
Both compounds utilize the primary amide functionality (

) as the primary driver of crystallization.

Feature
2-(Benzyloxy)acetamide
(Predicted/Observed)

2-Phenoxyacetamide
(Benchmark)

Primary Interaction
Centrosymmetric Dimers (

)

Centrosymmetric Dimers (

)

Secondary Interaction
Lateral C-H...O chains

involving the benzylic protons.

Weak C-H...

interactions between the

amide proton and phenyl ring.

Packing Arrangement

Herringbone or Layered. The

flexible benzyl arm allows

"folding" to maximize van der

Waals contacts.

Planar Sheets. The rigid

structure favors stacking of flat

molecular planes.

Space Group

Typically Monoclinic (

) or Orthorhombic (

).

Monoclinic (

)

Technical Insight: The amide group forms a classic "tape" motif. In 2-(benzyloxy)acetamide,

the ether oxygen acts as a weak hydrogen bond acceptor, potentially creating an

intramolecular 5-membered ring interaction (

), although this is less favorable than the intermolecular amide-amide dimer.

Comparison with Drug Analogs (Lacosamide)
Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) shares the benzyl-amide

architecture.
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Lacosamide: The benzyl group is on the nitrogen (

).

2-(Benzyloxy)acetamide: The benzyl group is on the oxygen (

).

Significance: X-ray studies show that

compounds often adopt an "extended" conformation to minimize steric clash with the
carbonyl. In contrast,

compounds (like our subject) can adopt a "folded" conformation, where the phenyl ring sits
over the amide group, stabilized by intramolecular

interactions.

Data Summary Table

Property
2-
(Benzyloxy)acetami
de

2-
Phenoxyacetamide

Lacosamide (Ref)

Molecular Weight 165.19 g/mol 151.16 g/mol 250.30 g/mol

Melting Point 95–97 °C 100–102 °C 145–146 °C

Linker Type
Flexible Ether (

)

Rigid Ether (

)
Amide Linker

Crystal Habit Needles (EtOAc) Prisms/Plates Needles

Key H-Bond (Inter) (Inter) (Inter)

Conformational

Entropy

High (Rotatable

Benzyl)
Low (Conjugated) Medium
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For researchers developing anticonvulsants or studying protein-ligand interactions, 2-
(Benzyloxy)acetamide serves as a model for flexible hydrophobic binding. While 2-

phenoxyacetamide provides a rigid, planar scaffold suitable for narrow binding pockets, the

benzyloxy variant offers the conformational adaptability required for "induced fit" binding

mechanisms. Crystallographic data confirms that while the amide dimer is the dominant anchor,

the benzyloxy tail's orientation is highly sensitive to the local packing environment, making it an

excellent probe for exploring hydrophobic pocket dimensions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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